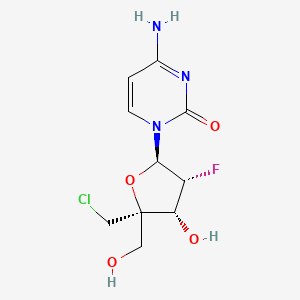

4'-Chloromethyl-2'-deoxy-2'-fluorocytidine

説明

Synthesis Analysis

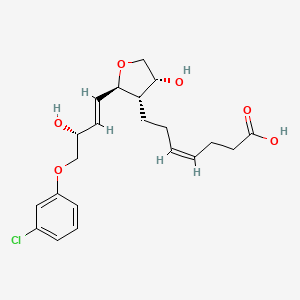

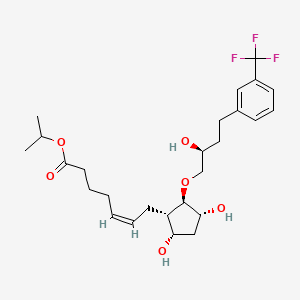

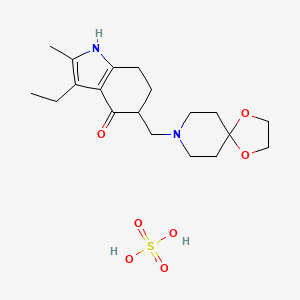

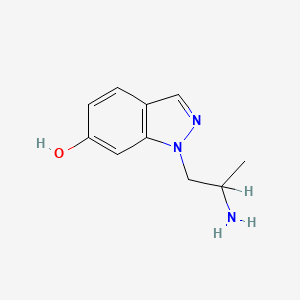

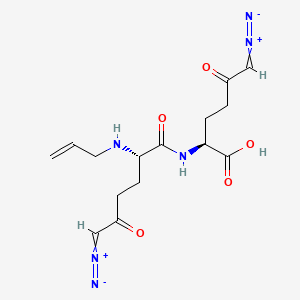

The synthesis of “4’-Chloromethyl-2’-deoxy-2’-fluorocytidine” involves a series of 4’-substituted cytidine nucleosides . The compound exhibited promising activity in the RSV replicon assay . The 5’-triphosphate of the compound inhibited RSV polymerase without appreciable inhibition of human DNA and RNA polymerases at 100 μM .Molecular Structure Analysis

The molecular structure of “4’-Chloromethyl-2’-deoxy-2’-fluorocytidine” is complex and involves several functional groups. It includes a chloromethyl group at the 4’ position, a deoxy group at the 2’ position, and a fluorocytidine group .Chemical Reactions Analysis

The chemical reactions involving “4’-Chloromethyl-2’-deoxy-2’-fluorocytidine” are complex and involve several steps. The compound is a prodrug of the 4’-chloromethyl-2’-deoxy-2’-fluoro nucleoside ALS-8112 . It demonstrated good oral bioavailability and a high level of the 5’-triphosphate in vivo .科学的研究の応用

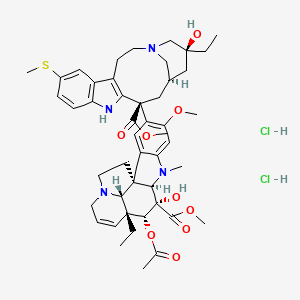

Respiratory Syncytial Virus (RSV) Treatment : 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine has shown potential as a first-in-class RSV polymerase inhibitor, demonstrating promising anti-RSV activity and safety in a phase 2 clinical RSV challenge study (Wang et al., 2015).

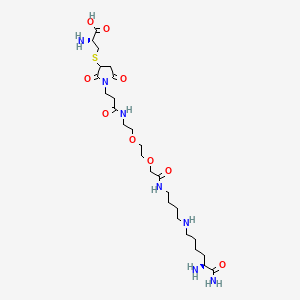

Hepatitis C Virus Replication Inhibition : This compound was identified as a potent inhibitor of the hepatitis C virus RNA replicon in culture, affecting both a viral target and a cellular target (Stuyver et al., 2004).

Synthesis of Modified RNAs : It has been used in the synthesis of novel modified RNAs, such as 2′-deoxy-2′-fluoro-4′-thioribonucleosides (Takahashi et al., 2008).

Crystal Structure Analysis : Studies have analyzed the crystal structures of 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine to understand its molecular conformation and interactions (Marck et al., 1982).

Growth Inhibition in Lymphoblasts : This compound inhibits the growth of various human lymphoblastic cell lines in culture and has been investigated for its metabolism and incorporation into DNA (Brox et al., 1974).

Radiosensitization for Tumor Radiation Therapy : It has been studied for its role in DNA radiosensitization, enhancing DNA strand breakage induced by secondary electrons when incorporated into DNA (Kopyra et al., 2014).

Anti-HIV Activities : Research on N3-substituted 2'-deoxy-2'-fluorouridines, derived from 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine, has shown moderate antiviral activity against HIV-1 (Sato et al., 1994).

Antiviral Activity Against RNA Viruses : A series of 4'-modified-2'-deoxy-2'-fluoro nucleosides were synthesized based on the structure of 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine and evaluated against various RNA viruses, including RSV and Zika viruses (Kasthuri et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN3O4/c11-3-10(4-16)7(17)6(12)8(19-10)15-2-1-5(13)14-9(15)18/h1-2,6-8,16-17H,3-4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSRKKBIPSQHOJ-IBCQBUCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248923 | |

| Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloromethyl-2'-deoxy-2'-fluorocytidine | |

CAS RN |

1445379-92-9 | |

| Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445379-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445379929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALS-8112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7795987MKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-](/img/structure/B605276.png)

![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)